molecular formula C22H19BrO4 B4899375 9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B4899375
M. Wt: 427.3 g/mol
InChI Key: YOTSYAWGKHKCOA-UHFFFAOYSA-N
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Description

9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound that features a xanthene core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom and a prop-2-yn-1-yloxy group in its structure suggests that it may participate in a variety of chemical reactions, making it a versatile building block for synthetic chemists.

Preparation Methods

The synthesis of 9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the xanthene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-naphthol and phthalic anhydride under acidic conditions.

    Introduction of the bromo group: Bromination of the aromatic ring is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of the prop-2-yn-1-yloxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with propargyl alcohol under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction reactions: The carbonyl groups in the xanthene core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include polar aprotic solvents, catalysts like palladium or platinum, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

    Medicinal chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials science: Its unique structure makes it a candidate for the development of novel materials with specific optical or electronic properties.

    Chemical biology: It can be used as a probe to study biological processes, particularly those involving bromine or alkyne groups.

Mechanism of Action

The mechanism by which 9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of reactive groups like the bromine atom and the alkyne moiety allows it to participate in covalent modifications of biological targets, potentially leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar compounds include other xanthene derivatives and brominated aromatic compounds. For example:

    Xanthene-9-one: Lacks the bromine and prop-2-yn-1-yloxy groups, making it less reactive in certain types of chemical reactions.

    9-bromo-xanthene: Contains a bromine atom but lacks the prop-2-yn-1-yloxy group, limiting its versatility in synthetic applications.

    3-(prop-2-yn-1-yloxy)benzaldehyde: Contains the prop-2-yn-1-yloxy group but lacks the xanthene core, affecting its overall chemical properties.

The unique combination of functional groups in 9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9-(3-bromo-4-prop-2-ynoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrO4/c1-2-11-26-17-10-9-13(12-14(17)23)20-21-15(24)5-3-7-18(21)27-19-8-4-6-16(25)22(19)20/h1,9-10,12,20H,3-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTSYAWGKHKCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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